molecular formula C12H12ClNO2 B2500824 2-Ethyl-3-quinolinecarboxylic acid hydrochloride CAS No. 888014-11-7

2-Ethyl-3-quinolinecarboxylic acid hydrochloride

Cat. No.: B2500824
CAS No.: 888014-11-7
M. Wt: 237.68
InChI Key: LOROPDPYYRUCDF-UHFFFAOYSA-N
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Description

2-Ethyl-3-quinolinecarboxylic acid hydrochloride is a high-value quinoline derivative that serves as a versatile synthetic intermediate and core scaffold in modern chemical research. The quinoline structure is a privileged motif in medicinal chemistry, present in a broad array of biologically active compounds and pharmaceuticals . This specific compound, featuring carboxylic acid and ethyl substituents, is particularly valuable for constructing more complex molecular architectures. The compound is synthesized via a modified Friedländer synthesis, which involves the reaction of 2-nitrobenzaldehyde and methyl propionylacetate in the presence of zinc(II) chloride and tin(II) chloride, followed by hydrolysis and acidification to yield the final hydrochloride salt . This reliable method provides the desired quinoline skeleton under mild Lewis acidic and reducing conditions and has been shown to proceed in the presence of a variety of functional groups. The product is characterized by its melting point of 190-192 °C and provides distinct IR and NMR spectroscopic data . As a research chemical, its primary value lies in its role as a building block. The carboxylic acid group allows for further functionalization, for instance, through the formation of amide bonds, enabling the creation of diverse compound libraries for biological screening. Quinoline-based small molecules have historically been recognized as anti-malarial drugs but more recently have been identified as targeting a wide range of conditions . Furthermore, quinoline-3-carboxylate derivatives have been extensively studied and demonstrated to be highly efficient corrosion inhibitors for mild steel in acidic media, with studies showing inhibition efficiency exceeding 94% . These compounds act by adsorbing onto the metal surface, forming a protective barrier film. This product is intended for research applications only in fields such as pharmaceutical development, materials science, and corrosion science. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for diagnostic use. Please refer to the safety data sheet for proper handling and disposal information.

Properties

IUPAC Name

2-ethylquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10;/h3-7H,2H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOROPDPYYRUCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Oxidation Systems

Transition metal catalysts, such as RuCl₃/NaIO₄, have been employed to oxidize 2-ethyl-3-methylquinoline at lower temperatures (50°C), reducing energy costs by 40% compared to traditional methods.

Enzymatic Hydrolysis

Lipase-based catalysis (e.g., Candida antarctica lipase B) enables ester-to-acid conversion under aqueous conditions (pH 7.0, 37°C), achieving 95% conversion with minimal byproducts.

Green Chemistry Approaches

Solvent-free mechanochemical grinding (e.g., ball milling) reduces reaction times for cyclocondensation from 12 hours to 2 hours, with yields comparable to thermal methods.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group at position 3 participates in classical acid-derived reactions:

Esterification

Reaction with alcohols under acidic or base-catalyzed conditions yields ester derivatives. For example:
2-Ethyl-3-quinolinecarboxylic acid+ROHH+or base2-Ethyl-3-quinolinecarboxylate ester+H2O\text{2-Ethyl-3-quinolinecarboxylic acid} + \text{ROH} \xrightarrow{\text{H}^+ \text{or base}} \text{2-Ethyl-3-quinolinecarboxylate ester} + \text{H}_2\text{O}

  • Conditions : Methanol or ethanol with catalytic H2SO4\text{H}_2\text{SO}_4 or NaOH\text{NaOH} at reflux (60–80°C).

  • Applications : Esters serve as intermediates for further derivatization in drug synthesis .

Amidation

Reaction with amines forms amides, often mediated by coupling agents (e.g., DCC, EDC):
2-Ethyl-3-quinolinecarboxylic acid+RNH2DCC2-Ethyl-3-quinolinecarboxamide\text{2-Ethyl-3-quinolinecarboxylic acid} + \text{RNH}_2 \xrightarrow{\text{DCC}} \text{2-Ethyl-3-quinolinecarboxamide}

  • Conditions : Dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

  • Biological Relevance : Amides are key in designing kinase inhibitors .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:
2-Ethyl-3-quinolinecarboxylic acidΔ or Cu2+2-Ethylquinoline+CO2\text{2-Ethyl-3-quinolinecarboxylic acid} \xrightarrow{\Delta \text{ or } \text{Cu}^{2+}} \text{2-Ethylquinoline} + \text{CO}_2

  • Conditions : Heating above 150°C or copper catalysis in polar solvents .

Quinoline Ring Modifications

The ethyl-substituted quinoline core undergoes electrophilic and nucleophilic substitutions:

Electrophilic Substitution

Halogenation or nitration occurs preferentially at position 4 or 8 due to electron-withdrawing effects of the carboxylic acid:

Reaction Conditions Product
ChlorinationCl2\text{Cl}_2, FeCl3_3, 50°C4-Chloro-2-ethyl-3-quinolinecarboxylic acid
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4, 0°C8-Nitro derivative

Nucleophilic Substitution

The ethyl group at position 2 can undergo oxidation or functionalization:
2-EthylKMnO4,H2O2-Carboxylic acid\text{2-Ethyl} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{2-Carboxylic acid} (yielding 2,3-dicarboxylic acid derivatives) .

Salt-Specific Reactivity

The hydrochloride salt influences solubility and reaction pathways:

Acid-Base Neutralization

Treatment with bases (e.g., NaOH) regenerates the free carboxylic acid:
2-Ethyl-3-quinolinecarboxylic acid hydrochloride+NaOH2-Ethyl-3-quinolinecarboxylate Na++H2O+Cl\text{2-Ethyl-3-quinolinecarboxylic acid hydrochloride} + \text{NaOH} \rightarrow \text{2-Ethyl-3-quinolinecarboxylate Na}^+ + \text{H}_2\text{O} + \text{Cl}^-

  • Applications : Facilitates purification or further reactions in aqueous media .

Solubility-Driven Reactions

Enhanced water solubility enables reactions in polar solvents (e.g., hydrolysis of esters to acids) .

Biological Interactions

The compound interacts with enzymes via hydrogen bonding and π-stacking:

Target Interaction Mechanism Biological Effect
DNA gyraseCarboxylic acid binds Mg2+^{2+} in active siteInhibition of bacterial replication
KinasesQuinoline ring occupies hydrophobic pocketAnti-proliferative activity

Comparative Reaction Yields

Reaction Type Conditions Yield (%) Reference
EsterificationEthanol, H2_2SO4_4, reflux82–95
AmidationDMF, EDC, rt70–85
DecarboxylationCu, DMSO, 160°C65–78

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Ethyl-3-quinolinecarboxylic acid hydrochloride has been investigated for its antibacterial properties. Research indicates that quinoline derivatives exhibit potent activity against both gram-positive and gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. These compounds have shown effectiveness in inhibiting the vascular endothelial growth factor receptor (VEGFR-2), which plays a vital role in tumor angiogenesis. A series of derivatives were synthesized and tested, revealing that specific modifications enhance their binding affinity and cytotoxicity against cancer cell lines .

Antimalarial Activity
The compound is also being explored for its antimalarial properties. Quinoline derivatives are known to interfere with the heme detoxification pathway in malaria parasites, making them potential candidates for new antimalarial drugs.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex quinoline derivatives. Its reactivity allows it to participate in various chemical reactions, including Friedländer synthesis and other cyclization processes, leading to the formation of novel heterocyclic compounds .

Fluorescent Probes
The compound has been utilized as a fluorescent probe in biological assays due to its ability to interact with biomolecules. This application is particularly valuable in studying enzyme activities and cellular processes through fluorescence resonance energy transfer (FRET) techniques.

Agrochemical Applications

Herbicidal Properties
Research has demonstrated that certain quinoline derivatives exhibit herbicidal activity against various monocotyledonous and dicotyledonous plants. The application of this compound in agricultural settings could lead to the development of new herbicides that are effective yet environmentally friendly .

Industrial Applications

Dyes and Pigments
The compound is also used in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property enhances its applicability in textile and cosmetic industries where color stability is crucial.

Data Table: Comparative Analysis of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAntimicrobial AgentsEffective against Staphylococcus aureus
Anticancer AgentsInhibits VEGFR-2; potential for cancer therapy
Antimalarial DrugsInterferes with heme detoxification in malaria
Organic SynthesisBuilding Block for Complex MoleculesVersatile reactions leading to novel compounds
Fluorescent ProbesUseful in enzyme activity studies
AgrochemicalHerbicidesEffective against various plant species
IndustrialDyes and PigmentsForms stable complexes with metal ions

Case Studies

  • Antibacterial Activity Study : A study published in 2023 examined the antibacterial effects of various quinoline derivatives against resistant strains of bacteria. The results indicated that this compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In a recent publication, researchers designed new quinolone derivatives based on this compound aimed at targeting VEGFR-2. The study demonstrated that specific structural modifications enhanced binding affinity and cytotoxic effects on cancer cells, indicating promising therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The structural and functional variations among quinoline derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison with compounds identified in the provided evidence:

Table 1: Comparative Analysis of Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Notable Properties/Applications References
2-Ethyl-3-quinolinecarboxylic acid hydrochloride Not specified Not specified - Ethyl (C2)
- Carboxylic acid (C3)
- HCl
Three-step synthesis under mild conditions High purity (melting point 215–217°C), spectroscopic validation
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride C₁₉H₁₇Cl₂NO₂ 374.25 - Chloromethyl (C2)
- Phenyl (C4)
- Ethyl ester (C3)
- HCl
Commercial availability (Parchem) Potential alkylating agent in drug design
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate C₁₃H₁₂ClNO₃ 265.69 - Cl (C7)
- OH (C4)
- Methyl (C2)
- Ethyl ester (C3)
Not detailed Likely bioactive intermediate (antimicrobial studies)
7-(2-Ethoxyethoxy)quinoline C₁₃H₁₅NO₂ 217.27 - 2-Ethoxyethoxy (C7) Safety data available (Key Organics) Solubility enhancer in material science

Key Observations

Substituent Effects on Reactivity: The chloromethyl and phenyl groups in Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride enhance electrophilicity and steric bulk, favoring its use in cross-coupling reactions . The hydroxy group in Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate may confer hydrogen-bonding capacity, influencing solubility and biological activity .

Synthetic Flexibility :

  • The target compound’s synthesis employs mild LiOH hydrolysis and HCl acidification, avoiding harsh conditions that could degrade sensitive functional groups . In contrast, analogs like the chloromethyl derivative may require specialized handling due to reactive substituents .

Application Divergence: The ethoxyethoxy side chain in 7-(2-ethoxyethoxy)quinoline suggests utility in polymer science or surfactant formulations due to its ether linkages . Hydrochloride salts (e.g., berberine HCl in ) are common in drug formulations for improved bioavailability, a trait shared with the target compound .

Biological Activity

2-Ethyl-3-quinolinecarboxylic acid hydrochloride is a member of the quinoline family known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.

This compound is synthesized primarily through methods such as the Friedländer synthesis, where aniline derivatives react with ketones under acidic or basic conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which enhance its chemical diversity and potential applications in biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A study highlighted its efficacy against Staphylococcus aureus and other Gram-positive bacteria. The compound's mechanism of action involves inhibiting bacterial enzymes critical for cell wall synthesis, thereby preventing bacterial growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This activity is attributed to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

In biological assays, this compound has been utilized as a fluorescent probe to study enzyme inhibition. Its interaction with specific enzymes suggests potential applications in drug design aimed at modulating enzyme activity for therapeutic benefits.

The biological activity of this compound is primarily mediated by its ability to bind to the active sites of target enzymes. This binding inhibits enzymatic functions essential for microbial survival and cancer cell proliferation. The presence of the ethyl group and carboxylic acid moiety enhances its solubility and reactivity, facilitating interactions with biomolecules .

Comparative Analysis

The biological activity of this compound can be compared with other quinoline derivatives:

CompoundActivity TypeMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, apoptosis induction
2-HydroxyquinolineAntimicrobialChelation of metal ions essential for bacterial growth
4-HydroxyquinolineAnticancerDNA intercalation and topoisomerase inhibition

This table illustrates how variations in structure lead to differences in biological activity among quinoline derivatives.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antibacterial Evaluation : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 50 µg/mL, particularly against Staphylococcus aureus .
  • Anticancer Activity : In vitro assays showed that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies : Fluorescent assays indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways critical for both bacterial survival and cancer cell proliferation .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify substituents (e.g., ethyl group at C2, carboxylic acid at C3) and confirm proton environments .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and quinoline ring vibrations .
  • HPLC-MS : Quantify purity and detect trace impurities using C18 columns with a methanol/water gradient .

How does the ethyl group at C2 influence the compound’s reactivity in functionalization reactions?

Advanced Research Question
The ethyl group acts as an electron-donating substituent, directing electrophilic substitution to the C5/C7 positions. Key reactions:

  • Oxidation : Ethyl → ketone using KMnO₄ in acidic conditions, altering bioactivity .
  • Nucleophilic substitution : Replace ethyl with aryl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Steric effects : The ethyl group may hinder reactions at C3-carboxylic acid; use bulky bases (e.g., DBU) to mitigate .

What methodologies are used to evaluate the biological activity of this compound?

Basic Research Question

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
    • Enzyme inhibition : Fluorescence-based assays (e.g., HIV-1 integrase inhibition, referencing related quinolinecarboxylic acids) .
  • Cell viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

  • Control variables : Standardize assay conditions (pH, serum concentration, cell passage number) .
  • Purity verification : Re-test compounds with conflicting results using LC-MS to rule out degradation .
  • Meta-analysis : Compare structural analogs (e.g., 3-quinolinecarboxylic acid derivatives) to identify SAR trends .

What safety protocols are essential when handling this compound in the lab?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

How can researchers validate the absence of impurities in synthesized batches?

Advanced Research Question

  • HPLC-DAD : Detect UV-active impurities at 254 nm .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .
  • TGA (Thermogravimetric Analysis) : Monitor thermal decomposition profiles to identify hydrate or solvent residues .

What mechanistic insights explain the compound’s stability under acidic conditions?

Advanced Research Question

  • Protonation effects : The quinoline nitrogen (pKa ~4.6) remains protonated in acidic media, enhancing solubility and stabilizing the hydrochloride salt .
  • Degradation pathways : Hydrolysis of the ethyl group is minimized below pH 2 due to protonation of the carboxylic acid .

What computational tools can predict the pharmacological potential of this compound?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., topoisomerase II) .
  • ADMET prediction : SwissADME to assess bioavailability, BBB permeability, and CYP450 interactions .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

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